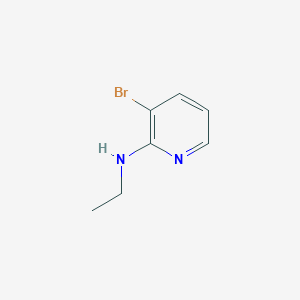

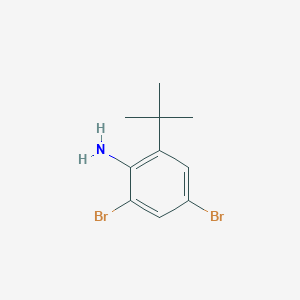

3-Bromo-N-ethylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

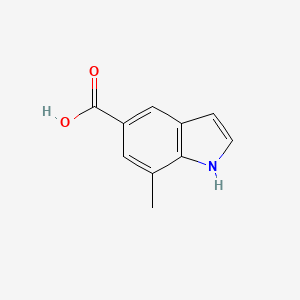

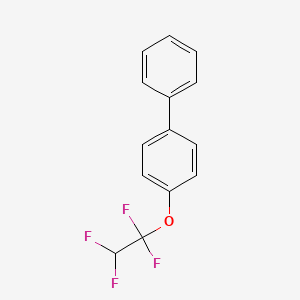

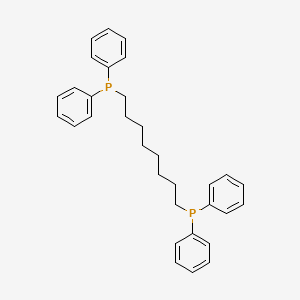

3-Bromo-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of 3-Bromo-N-ethylpyridin-2-amine can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Amines, including 3-Bromo-N-ethylpyridin-2-amine, can undergo a variety of reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N-ethylpyridin-2-amine include a molecular weight of 201.07 . More specific properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Aminations of Bromo-derivatives of Pyridine

The amination of bromo-derivatives of pyridine, such as 3-bromo-4-ethoxypyridine, involves complex mechanisms that likely include intermediates like pyridyne. These reactions are crucial for understanding and developing new synthetic routes for pyridine derivatives, which have wide applications in medicinal chemistry and material science (Pieterse & Hertog, 2010).

Selective Amination Catalyzed by Palladium Complexes

The selective amination of polyhalopyridines, catalyzed by palladium-xantphos complexes, demonstrates high efficiency and chemoselectivity. Such catalytic systems are essential for the selective functionalization of halogenated aromatics, a key step in the synthesis of many pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Rearrangements Involving Pyridyne Intermediates

Studies on the rearrangements during the amination of halopyridines shed light on the potential intermediates and pathways, such as pyridyne, that facilitate the transformation of bromo-derivatives into their amino counterparts. Understanding these mechanisms is crucial for developing more efficient synthetic methods (Pieterse & Hertog, 2010).

Copper(I)-Catalyzed Amination

The copper(I)-catalyzed amination of aryl halides, including bromopyridines, underlines the versatility and efficiency of copper catalysts in organic synthesis. This method provides an economical and environmentally friendly alternative to traditional palladium-catalyzed aminations, expanding the toolbox for synthesizing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Synthesis of N-oxides of Pyridylacetylenic Amines

The synthesis of N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide is a significant area of research, highlighting the functionalization of pyridine N-oxides. These compounds have potential applications in materials science and as intermediates in pharmaceutical synthesis (Ikramov et al., 2021).

Zukünftige Richtungen

While specific future directions for 3-Bromo-N-ethylpyridin-2-amine were not found in the search results, the field of chemical synthesis and drug discovery is rapidly evolving with the help of artificial intelligence and machine learning . These technologies could potentially be used to predict protein-ligand interactions, optimize chemical reactions, and accelerate the discovery of new drugs .

Eigenschaften

IUPAC Name |

3-bromo-N-ethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQFUAUZFXPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572494 |

Source

|

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-ethylpyridin-2-amine | |

CAS RN |

468718-55-0 |

Source

|

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)